N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
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Overview
Description
N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the piperazine and pyridazinone moieties in its structure suggests that it may exhibit significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl halides, piperazine derivatives, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an antipsychotic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may explain its potential antipsychotic effects. The pyridazinone core may also contribute to its biological activity by interacting with various enzymes and proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclooctyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide: Similar structure but with a cyclooctyl group instead of a benzyl group.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Contain a piperazine moiety and exhibit similar biological activities.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine moiety and potential therapeutic applications.
Uniqueness
N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is unique due to its specific combination of the benzyl, piperazine, and pyridazinone moieties. This unique structure may confer distinct pharmacological properties and potential therapeutic benefits compared to other similar compounds.
Properties
Molecular Formula |
C23H25N5O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide |
InChI |
InChI=1S/C23H25N5O2/c29-22(24-17-19-7-3-1-4-8-19)18-28-23(30)12-11-21(25-28)27-15-13-26(14-16-27)20-9-5-2-6-10-20/h1-12H,13-18H2,(H,24,29) |
InChI Key |
XFXJZDOXAVNNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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